methyl (2R)-2-aminohexanoate
Description
Structure
3D Structure
Properties
CAS No. |
119490-22-1; 60687-33-4 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.202 |
IUPAC Name |
methyl (2R)-2-aminohexanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
TVZNFYXAPXOARC-ZCFIWIBFSA-N |
SMILES |
CCCCC(C(=O)OC)N |
solubility |
not available |
Origin of Product |
United States |
Advanced Methodologies for the Enantioselective Synthesis of Methyl 2r 2 Aminohexanoate
Chemoenzymatic and Biocatalytic Routes for Chiral Amino Acid Esters
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can provide exceptional levels of enantioselectivity, making them ideal for the synthesis of chiral molecules like methyl (2R)-2-aminohexanoate.
Enzymatic Asymmetric Reductive Amination of Keto Acid Precursors
Asymmetric reductive amination of a keto acid precursor, such as methyl 2-oxohexanoate (B1239944), is a direct and atom-economical route to the corresponding α-amino acid ester. This transformation is typically catalyzed by NAD(P)H-dependent amine dehydrogenases (AmDHs) or amino acid dehydrogenases (AADHs). researchgate.netwpmucdn.com The process involves the enzyme-catalyzed condensation of the keto ester with an amine source, usually ammonia (B1221849), to form an imine intermediate, which is then stereoselectively reduced by the enzyme using a hydride transferred from a nicotinamide (B372718) cofactor (NADH or NADPH). researchgate.netwpmucdn.com
The equilibrium of this reaction strongly favors the formation of the amino acid product. wpmucdn.com For the synthesis to be cost-effective on a larger scale, the expensive NAD(P)H cofactor must be continuously regenerated. This is often achieved by coupling the primary reaction with a secondary dehydrogenase, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a cheap substrate (formate or glucose, respectively) to regenerate the NAD(P)H. wpmucdn.comresearchgate.net For instance, a system using meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum coupled with a formate dehydrogenase-based NADPH recycling system has been used to produce D-phenylalanine from its keto acid precursor with quantitative yield and an enantiomeric excess (e.e.) greater than 99%. researchgate.net Similar systems can be adapted for the synthesis of D-norleucine derivatives.
| Precursor | Enzyme System | Cofactor Regeneration | Product | Yield | e.e. (%) |
| Phenylpyruvic acid | StDAPDH / FDH | Formate/NADPH | D-Phenylalanine | Quantitative | >99 |
| Racemic 6-hydroxynorleucine | GluDH / FDH or GDH | Formate/NADH or Glucose/NADH | (S)-6-hydroxynorleucine | 97% | >98 |
Cascade Biocatalytic Systems for Enhanced Enantioselectivity
Cascade reactions, where multiple enzymatic steps are performed sequentially in a single pot, offer enhanced efficiency by minimizing intermediate purification steps and overcoming unfavorable equilibria. researchgate.netnih.gov These systems can be designed to produce D-amino acids from various starting materials, including racemates or L-amino acids.
One such strategy involves the deracemization of racemic amino acids. A common approach is the "hydantoinase process," which uses a D-hydantoinase and a D-carbamoylase to convert a racemic 5-monosubstituted hydantoin (B18101) into the corresponding D-amino acid. nih.gov This can be further enhanced by including a hydantoin racemase to convert the remaining L-hydantoin, thus theoretically achieving a 100% yield. nih.govfrontiersin.org
Another powerful cascade involves stereoinversion. For example, an L-amino acid can be converted to its D-enantiomer by first using an L-amino acid deaminase (LAAD) to produce the intermediate α-keto acid, followed by stereoselective amination using a D-amino acid transaminase (D-TA) or a D-amino acid dehydrogenase. researchgate.netnih.govfrontiersin.org This approach has been successfully applied to produce D-phenylalanine derivatives with e.e. values ranging from 90% to over 99%. nih.gov These multi-enzyme systems, often utilizing immobilized enzymes for reusability, represent a robust platform for the industrial production of non-canonical amino acids like D-norleucine and its esters. nih.govfrontiersin.org
Asymmetric Catalysis in the Construction of Chiral α-Amino Acid Esters
Asymmetric catalysis using chiral metal complexes or small organic molecules provides a powerful alternative to biocatalysis for the synthesis of enantiomerically pure compounds.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
Asymmetric hydrogenation is one of the most effective methods for synthesizing chiral α-amino acids. google.comwiley-vch.de The process involves the hydrogenation of a prochiral dehydroamino acid derivative, such as methyl (Z)-2-acetamido-2-hexenoate, using a transition metal catalyst, typically rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand. google.comwiley-vch.de
The choice of the chiral ligand is crucial for achieving high enantioselectivity. A vast library of ligands, such as DIPAMP, DuPhos, and BINAP, has been developed. wiley-vch.densf.gov The mechanism, particularly for rhodium-catalyzed reactions, often involves the coordination of the enamide substrate to the metal center, forming diastereomeric complexes. The minor, more reactive diastereomer then undergoes oxidative addition of hydrogen, followed by reductive elimination to yield the chiral product with high enantiomeric excess. nsf.govpolimi.it Rhodium complexes with ligands like Me-DuPhos have demonstrated excellent enantioselectivity in the hydrogenation of various dehydroamino acid derivatives. wiley-vch.de
| Substrate | Catalyst System | Product | Yield (%) | e.e. (%) |
| (Z)-β-pivaloyloxy-α-acetamidoacrylate | [Rh(COD)₂]ClO₄ / (R,R)-(S,S)-PrTRAP | N-acetyl-O-pivaloyl-L-threonine methyl ester | 99 | 97 |
| Methyl (Z)-α-acetamidocinnamate | Rh-Et-DuPhos | N-Acetyl-(R)-phenylalanine methyl ester | >99 | 99 |
Organocatalytic Approaches for Enantioselective Formation of Chiral Amines
Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. A prominent strategy for synthesizing α-amino acids is through the enantioselective alkylation of a glycine (B1666218) Schiff base, a method pioneered by O'Donnell. organic-chemistry.org This approach often employs chiral phase-transfer catalysts (PTCs) to control the stereochemistry of the reaction. organic-chemistry.orgresearchgate.net
In this method, a glycine tert-butyl ester Schiff base is alkylated with a suitable electrophile (e.g., a butyl halide for norleucine synthesis) under biphasic conditions. organic-chemistry.orgorganic-chemistry.org A chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids or chiral binaphthol, shuttles the enolate anion from the aqueous or solid phase to the organic phase, where the alkylation occurs within a chiral environment, thereby inducing enantioselectivity. organic-chemistry.orgnih.gov This method is versatile and allows for the synthesis of a wide variety of both natural and unnatural α-amino acids. organic-chemistry.orgnih.gov For example, using N-spiro chiral phase-transfer catalysts, α,α-dialkyl-α-amino acids can be synthesized with high yield and selectivity. nih.gov
| Substrate | Catalyst Type | Reaction | Product Type | e.e. (%) |
| Glycine tert-butyl ester Schiff base | Cinchona alkaloid-derived PTC | Alkylation | α-Amino acid ester | High |
| Aldimine Schiff base of glycine ester | C₂-symmetric chiral quaternary ammonium salt | Alkylation | α,α-Dialkyl-α-amino acid | High |
| 1-(N-Acylamino)alkylphosphonium salt | Hydroquinine-derived PTC | Phosphonylation | α-Aminophosphonate | up to 92 |
Rational Design and Optimization of Chiral Ligand Systems
A cornerstone of modern asymmetric catalysis is the development of chiral ligands that can effectively transfer stereochemical information to a substrate. In the synthesis of this compound, a common strategy involves the asymmetric hydrogenation of a prochiral enamide precursor. The success of this transformation hinges on the intricate design of the chiral ligand complexed to a transition metal, typically rhodium or ruthenium.
The rational design process involves creating a chiral environment around the metal center that energetically favors the formation of one enantiomer over the other. This is achieved by modifying the steric and electronic properties of the ligand. For instance, bulky substituents on the ligand can create significant steric hindrance, directing the approach of the substrate. The electronic nature of the ligand, whether electron-donating or electron-withdrawing, can influence the catalytic activity and selectivity of the metal center.
Optimization is an iterative cycle of designing, synthesizing, and testing new ligand variants. High-throughput screening methods have accelerated this process, allowing for the rapid evaluation of numerous ligands under various reaction conditions to identify the optimal catalyst system for producing this compound with high enantiomeric excess.
Table 1: Prominent Chiral Ligand Families in Asymmetric Synthesis
| Ligand Family | Key Structural Features | Typical Metal Center | Application in α-Amino Acid Ester Synthesis |
| BINAP | Axially chiral biaryl phosphine | Rhodium, Ruthenium | Asymmetric hydrogenation of prochiral enamides and esters. |
| DuPhos | C₂-symmetric bis(phospholane) ligand | Rhodium | Highly efficient in the asymmetric hydrogenation of various unsaturated substrates. |
| Josiphos | Ferrocene-based diphosphine ligands | Rhodium, Iridium | Versatile ligands for the asymmetric hydrogenation of a wide range of functional groups. |
Chiral Auxiliary-Mediated Strategies for Stereoselective Synthesis
An alternative to catalytic methods is the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. This stoichiometric approach offers a high degree of stereocontrol.
Application of Amino Acid-Derived Chiral Auxiliaries
Chiral auxiliaries derived from the natural chiral pool, such as amino acids, are particularly valuable due to their ready availability and low cost. For the synthesis of this compound, auxiliaries derived from amino acids like valine or phenylalanine can be employed. These auxiliaries are covalently bonded to a precursor molecule, creating a chiral environment that directs subsequent chemical transformations. The steric bulk of the auxiliary effectively blocks one face of the molecule, leading to a highly diastereoselective reaction.
Diastereoselective Alkylation and Related Transformations at the α-Carbon
A key application of chiral auxiliaries in this context is the diastereoselective alkylation of an enolate. A glycine-derived substrate attached to a chiral auxiliary can be deprotonated to form a chiral enolate. This enolate then reacts with an alkylating agent, such as a butyl halide, to introduce the side chain of the target amino acid. The predefined stereochemistry of the auxiliary dictates the trajectory of the incoming electrophile, resulting in the formation of one diastereomer in high excess. Following the alkylation, the chiral auxiliary is cleaved to yield the desired (2R)-2-aminohexanoate, often with excellent enantiopurity. The ability to recycle the chiral auxiliary is a key consideration for the economic viability of this method.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Parent Molecule | Key Transformation | Typical Diastereoselectivity |
| Evans' Oxazolidinones | Amino acids | Diastereoselective enolate alkylation | >95% de |
| Schöllkopf's Bis-lactim Ethers | Amino acids | Asymmetric synthesis of α-amino acids via alkylation | >90% de |
| Oppolzer's Sultams | Camphor | Diastereoselective alkylations and conjugate additions | >98% de |
Derivatization Strategies for Expanding Synthetic Accessibility
The utility of this compound as a synthetic intermediate is greatly enhanced by the ability to selectively modify its functional groups. Protecting group chemistry and ester transformations are essential tools in this regard.
Protecting Group Chemistry for the Amino Functionality
The nucleophilic amino group of this compound often requires protection to prevent undesired side reactions during subsequent synthetic steps. The choice of a suitable protecting group is crucial and is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal.
Commonly used amine protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is stable to a variety of non-acidic conditions and is readily removed with mild acids. The Cbz group is also robust and is typically cleaved by catalytic hydrogenation. The strategic use of these protecting groups allows for the selective manipulation of other parts of the molecule.
Esterification and Transesterification Reactions for Diverse Alkyl Esters
While the methyl ester is a common form, other ester derivatives of (2R)-2-aminohexanoic acid may be necessary for specific synthetic targets. These can be accessed through esterification or transesterification reactions. Direct esterification of the free amino acid can be challenging, so it is often performed on the N-protected amino acid.
Transesterification of this compound offers a straightforward route to other esters. This involves reacting the methyl ester with a different alcohol in the presence of a catalyst. This allows for the synthesis of a wide array of alkyl esters, thereby broadening the synthetic potential of the parent compound.
Selective Functionalization of the Hexyl Side Chain
The selective functionalization of the unactivated sp³ C-H bonds within the hexyl side chain of this compound represents a significant challenge in synthetic chemistry. The presence of multiple, chemically similar methylene (B1212753) groups necessitates highly regioselective methods to modify a specific position on the alkyl chain without altering the core amino acid structure. Advanced methodologies, primarily centered around directed C-H activation, enzymatic catalysis, and radical-mediated processes, offer powerful tools to achieve this goal. These approaches are crucial for synthesizing derivatives with modified biological activities or for creating unique building blocks for further chemical elaboration.
Directed C-H Activation Strategies
Transition metal-catalyzed C-H activation, guided by a directing group, has emerged as a robust strategy for the regioselective functionalization of remote C-H bonds in aliphatic systems. rsc.orgrsc.org In the context of this compound, the amine or the ester functionality can be utilized, often after modification, to direct a metal catalyst to a specific C-H bond on the hexyl side chain.
The amino group can be protected with a directing group, such as a picolinamide (B142947) or an 8-aminoquinoline (B160924) moiety, which can chelate to a transition metal catalyst (e.g., palladium, rhodium). rsc.orgrsc.org This chelation pre-organizes the substrate and the catalyst, facilitating the activation of a specific C-H bond through the formation of a stable metallacyclic intermediate. For instance, the use of a picolinamide directing group on the nitrogen atom can direct the arylation or alkylation to the δ-position (C-5) of the hexyl chain. rsc.org Similarly, an 8-aminoquinoline directing group has been shown to effectively direct γ-arylation (C-4). rsc.org The choice of the directing group and the catalytic system is therefore crucial in determining the site of functionalization.
Mono-N-protected amino acids (MPAAs) themselves can act as ligands in palladium-catalyzed C-H functionalization reactions, accelerating the catalytic turnover. nih.govsnnu.edu.cn This approach, while typically used to activate the C-H bonds of another substrate, highlights the intrinsic coordinating ability of the amino acid framework which can be harnessed for intramolecular functionalization.
Enzymatic Functionalization
Biocatalysis, particularly using cytochrome P450 (P450) monooxygenases, presents a highly selective and environmentally benign alternative for side-chain functionalization. acs.orgnih.gov These enzymes are known to catalyze the hydroxylation of unactivated C-H bonds with remarkable regioselectivity and stereoselectivity. nih.gov
P450 enzymes from the CYP153 family are particularly noteworthy for their ability to hydroxylate the terminal (ω) carbon of long-chain alkanes and fatty acids. rsc.org For this compound, a suitably engineered P450 enzyme could selectively hydroxylate the C-6 methyl group of the hexyl side chain to afford the corresponding primary alcohol. This terminal hydroxylation is thermodynamically disfavored over hydroxylation at internal positions, but the steric constraints of the enzyme's active site can enforce this regioselectivity. nih.gov Other P450 families, such as CYP4, are also known for ω-hydroxylation of fatty acids. nih.gov The product of such a reaction, methyl (2R)-2-amino-6-hydroxyhexanoate, is a valuable synthon for the preparation of other functionalized derivatives.
The regioselectivity of P450-catalyzed hydroxylation can be influenced by the substrate itself and can be tuned through protein engineering of the enzyme's active site. rsc.orgfrontiersin.org For example, while some wild-type P450s might produce a mixture of (ω-1), (ω-2), and (ω-3) hydroxylated products, engineered variants can be developed to favor a single regioisomer. nih.gov
Radical-Mediated Functionalization
Radical-mediated C-H functionalization offers a complementary approach that does not necessarily rely on a directing group. The Hofmann-Löffler-Freytag (HLF) reaction and its modern variants are classic examples of radical-mediated remote C-H functionalization. chinesechemsoc.org In a typical HLF-type reaction, an N-haloamine derivative of this compound would be generated in situ. Upon initiation (e.g., by light or a metal catalyst), a nitrogen-centered radical is formed, which then abstracts a hydrogen atom from the δ-position (C-5) of the hexyl chain via a 1,5-hydrogen atom transfer (1,5-HAT). This process generates a carbon-centered radical at C-5, which can then be trapped by a halogen to yield a 5-halo derivative.
Modern advancements in photoredox catalysis have expanded the scope and applicability of these radical-based transformations, allowing for a wider range of functional groups to be introduced at remote positions under mild conditions. chinesechemsoc.org Furthermore, radical halogenation using reagents like N-bromosuccinimide (NBS) can also be employed, although achieving high regioselectivity on a flexible alkyl chain without a directing influence can be challenging. chemistrysteps.com The selectivity in such cases is often governed by the relative stability of the resulting carbon radicals (tertiary > secondary > primary).
The following table summarizes potential methodologies for the selective functionalization of the hexyl side chain of this compound based on established principles for similar aliphatic compounds.
| Methodology | Potential Reagents/Catalyst | Target Position | Potential Product | Citation |
| Directed C-H Arylation | Pd(OAc)₂, 8-aminoquinoline (directing group), Aryl halide | C-4 (γ-position) | Methyl (2R)-2-amino-4-arylhexanoate | rsc.org |
| Directed C-H Alkylation | Pd(OAc)₂, Picolinamide (directing group), Maleimide | C-5 (δ-position) | Methyl (2R)-2-amino-5-(succinimidyl)hexanoate | rsc.org |
| Enzymatic Hydroxylation | Cytochrome P450 (e.g., CYP153A), O₂, NADPH | C-6 (ω-position) | Methyl (2R)-2-amino-6-hydroxyhexanoate | nih.govrsc.org |
| Radical Halogenation (HLF-type) | N-Halosuccinimide, Light or Metal catalyst | C-5 (δ-position) | Methyl (2R)-2-amino-5-halohexanoate | chinesechemsoc.org |
Reactivity Profiles and Mechanistic Investigations of Methyl 2r 2 Aminohexanoate
Nucleophilic Character of the Primary Amine Group and its Transformations
The lone pair of electrons on the nitrogen atom of the primary amine group imparts a strong nucleophilic character to methyl (2R)-2-aminohexanoate. This allows it to readily participate in a variety of reactions where it attacks electron-deficient centers.
Amidation and Urethane Formation Reactions
The primary amine of this compound can be acylated to form amides. This reaction, often called aminolysis, typically involves reacting the amine with more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides. thieme-connect.delibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. youtube.comuomustansiriyah.edu.iq The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to form the stable amide bond. These reactions are often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl) that is formed. uomustansiriyah.edu.iq Enzymes, such as Aminoacylase I, can also catalyze the enantioselective acylation of amines, though the selectivity can vary depending on the substrates and conditions. researchgate.net
Urethane (or carbamate) formation occurs when the amine group reacts with reagents like isocyanates or chloroformates. The reaction with an isocyanate is a nucleophilic addition where the amine's nitrogen attacks the electrophilic carbon of the isocyanate group. nih.govdiva-portal.org This process can be catalyzed by both acids and bases. Computational studies on similar systems have shown that the reaction mechanism can be complex, often involving the formation of intermediate complexes between the reactants and any catalyst present. diva-portal.orgrsc.org
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
|---|---|---|---|
| This compound | Acetyl Chloride | N-Acetylated Amide | Inert solvent, often with a base (e.g., pyridine) |
| This compound | Acetic Anhydride | N-Acetylated Amide | Often requires gentle heating or a catalyst |
| This compound | Phenyl Isocyanate | Urethane (Carbamate) | Inert solvent, may be catalyzed by amines |
| This compound | Benzyl Chloroformate | Cbz-protected Urethane | Typically in the presence of a base (e.g., NaHCO₃) |
Condensation and Imine Formation
The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. chemtube3d.comlibretexts.org This is a reversible, acid-catalyzed reaction that involves the elimination of a water molecule. libretexts.orgoperachem.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. libretexts.org The reversibility of the reaction means that the removal of water (e.g., using a Dean-Stark apparatus) is often necessary to drive the equilibrium towards the imine product. operachem.com The pH must be carefully controlled; if the solution is too acidic, the amine starting material will be protonated and rendered non-nucleophilic. libretexts.org
| Reactant 1 | Reactant 2 (Carbonyl) | Product Name (Imine) | General Conditions |
|---|---|---|---|
| This compound | Benzaldehyde | Methyl (2R)-2-(benzylideneamino)hexanoate | Acid catalyst (e.g., p-TsOH), removal of water |
| This compound | Acetone | Methyl (2R)-2-((propan-2-ylidene)amino)hexanoate | Acid catalyst, removal of water |
| This compound | Cyclohexanone | Methyl (2R)-2-(cyclohexylideneamino)hexanoate | Acid catalyst, removal of water |
Ester Group Reactivity: Hydrolysis and Nucleophilic Acyl Substitution
The methyl ester group of the title compound is susceptible to nucleophilic acyl substitution, a class of reactions that includes hydrolysis. libretexts.orgpressbooks.pub
Hydrolysis: Under basic conditions, a process known as saponification, the ester is hydrolyzed by a hydroxide (B78521) ion nucleophile. The reaction involves nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that then expels a methoxide (B1231860) ion. This produces the (2R)-2-aminohexanoate carboxylate salt. libretexts.orguomustansiriyah.edu.iq Subsequent acidification is required to obtain the free carboxylic acid. Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group toward attack by a weak nucleophile like water. byjus.com This process is reversible and is the microscopic reverse of Fischer esterification. pressbooks.pub
Other Nucleophilic Acyl Substitutions: The methoxy (B1213986) group (-OCH₃) can be displaced by other nucleophiles. For example, reaction with excess ammonia (B1221849) (aminolysis) can convert the ester into the corresponding primary amide, (2R)-2-aminohexanamide, although this is less common than using more reactive acyl derivatives. Reaction with Grignard reagents (e.g., CH₃MgBr) results in the addition of two equivalents of the organometallic reagent, ultimately forming a tertiary alcohol after the initial substitution product (a ketone) reacts further. uomustansiriyah.edu.iq
| Reaction Type | Reagent | Product | Mechanism |
|---|---|---|---|
| Basic Hydrolysis (Saponification) | NaOH(aq), then H₃O⁺ | (2R)-2-Aminohexanoic acid | Nucleophilic acyl substitution |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | (2R)-2-Aminohexanoic acid | Nucleophilic acyl substitution |
| Reaction with Grignard Reagent | 2 eq. RMgX, then H₃O⁺ | Tertiary Alcohol | Nucleophilic acyl substitution followed by nucleophilic addition |
| Transesterification | R'OH, acid or base catalyst | (2R)-2-Aminohexanoate (R' ester) | Nucleophilic acyl substitution |
Stereochemical Stability and Pathways for Epimerization at the Chiral Center
The stereochemical integrity of the chiral center at C2 is crucial for the compound's application in asymmetric synthesis. However, the α-proton is acidic and can be abstracted under certain conditions, leading to racemization or epimerization.
The primary pathway for epimerization involves the formation of an enolate or an aza-enolate (from the corresponding imine). Under basic conditions, a base can abstract the proton at the α-carbon. The resulting planar enolate anion can be protonated from either face, leading to a mixture of the (R) and (S) enantiomers, thus destroying the original stereochemical information. The ease of this epimerization depends on several factors, including the strength of the base, the solvent, temperature, and the nature of the N-substituent. For instance, the formation of an imine (Schiff base) can significantly increase the acidity of the α-proton and facilitate racemization, a principle utilized in some dynamic kinetic resolution processes. researchgate.net It has been noted that N-protected α-amino aldehydes, which can be formed in situ, are prone to racemization, especially in the presence of base. acs.org For N-alkylated α-amino acid esters, racemization can be a competing side reaction during certain catalytic processes, requiring careful optimization of reaction conditions to maintain stereochemical integrity. d-nb.info
Elucidation of Reaction Mechanisms in Enantioselective Transformations
The chiral center in this compound can serve as a powerful tool to control the stereochemical outcome of reactions at other parts of the molecule or when it acts as a chiral auxiliary. The mechanisms of these enantioselective transformations often involve the formation of rigid, cyclic transition states.
Chelation Control: In reactions involving metal catalysts, both the amine and the ester carbonyl oxygen can coordinate to the metal center. scholaris.caresearchgate.net This chelation creates a rigid, bicyclic-like structure that blocks one face of the molecule. An incoming reagent is therefore forced to attack from the less sterically hindered face, leading to a high degree of diastereoselectivity. researchgate.netacs.org This principle is widely used in stereoselective additions to α-amino aldehydes derived from amino esters. scholaris.ca
Non-covalent Interactions: In organocatalyzed reactions, enantioselectivity is often governed by a network of non-covalent interactions, such as hydrogen bonding. For example, in the enantioselective addition to imines derived from amino esters, a chiral catalyst (like a phosphoric acid) can activate the imine and orient the incoming nucleophile through a well-organized transition state stabilized by multiple hydrogen bonds. rsc.orgnih.govnih.gov Computational studies have been instrumental in elucidating these complex transition states, revealing that subtle attractive and repulsive forces dictate the stereochemical outcome. nih.govnih.gov The existing stereocenter of the amino ester becomes a key element within this diastereomeric transition state assembly, influencing which reaction pathway is energetically favored.
| Transformation Type | Key Principle | Plausible Mechanistic Feature | Typical Outcome |
|---|---|---|---|
| Addition of organometallics to derived aldehydes | Chelation Control | Formation of a rigid, cyclic metal-chelated intermediate. | High diastereoselectivity (e.g., syn or anti adducts). |
| Organocatalyzed Mannich Reaction | Non-covalent Interactions | Hydrogen-bond-directed assembly of catalyst, imine, and nucleophile. nih.gov | High diastereo- and enantioselectivity. nih.gov |
| Asymmetric α-alkylation | Chiral Auxiliary Control | Enolate formation followed by alkylation on the less hindered face of a rigid conformation. | Diastereoselective formation of a new stereocenter. |
| Catalytic N-H Insertion | Dynamic Kinetic Resolution | A chiral catalyst differentiates between rapidly equilibrating diastereomeric transition states. rsc.org | High enantioselectivity in the α-amino ester product. rsc.org |
Applications of Methyl 2r 2 Aminohexanoate in Complex Molecule Synthesis
Utilization as a Chiral Building Block in Advanced Organic Synthesis
As a chiral building block, methyl (2R)-2-aminohexanoate provides a scaffold upon which chemists can build stereochemically complex molecules. The "chiral pool" approach, which uses readily available enantiopure substances like amino acids from nature, is a cornerstone of asymmetric synthesis. ontosight.ai The D-configuration of this compound is particularly useful for creating structures that are not accessible from the more common L-amino acid pool, offering a pathway to novel pharmaceuticals and biologically active compounds. Its derivatives are employed in stereoselective reactions where the existing chiral center directs the formation of new stereocenters.
This compound serves as a precursor for the synthesis of more complex and functionally diverse non-canonical amino acids (ncAAs). The field of drug discovery increasingly relies on ncAAs to improve the properties of peptide-based drugs. frontiersin.org While numerous methods exist for the general synthesis of ncAAs, using a simpler, enantiopure amino acid like D-norleucine as a starting point is a key strategy. rsc.org
For instance, the D-norleucine framework can be chemically modified to introduce new functional groups. Methods have been developed for the selective hydroxylation of norleucine, which could yield precursors like 6-hydroxy-D-norleucine, a compound with potential neuroprotective effects. ontosight.ai Furthermore, enzymatic and chemical methods can convert modified amino acids, including norleucine, into other valuable structures like keto acids or heterocycles, which can then be re-elaborated into new amino acid derivatives. google.com The synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine has been achieved via the alkylation of a chiral glycine (B1666218) equivalent, demonstrating a strategy that could be adapted to start from a D-amino acid precursor to access the corresponding (R)-enantiomer. mdpi.commdpi.com
The amino acid backbone is a privileged template for the synthesis of nitrogen-containing heterocyclic compounds such as pyrrolidines and piperidines, which are core structures in many pharmaceuticals. While specific examples detailing the use of this compound for this purpose are not extensively documented, general methodologies support its potential application. For example, patents describe methods for modifying amino acids like norleucine and subsequently converting them into heterocyclic compounds. google.com This highlights the utility of the D-norleucine scaffold as a starting point for creating chiral, cyclic systems that are of significant interest in medicinal chemistry.
The value of D-norleucine derivatives as chiral building blocks is clearly demonstrated in the total synthesis of complex natural products. A prominent example is the synthesis of Cyclomarin A, a cyclic heptapeptide (B1575542) with anti-inflammatory, anti-malarial, and anti-tuberculosis activity. acs.orgacs.org One of the key non-proteinogenic amino acid residues in Cyclomarin A is (2S,3R)-3,5-dimethyldehydro norleucine, a complex derivative of norleucine. The synthesis of this fragment relies on stereocontrolled reactions where the stereochemistry of the starting materials dictates the final structure. acs.orgacs.org The strategies employed in these syntheses underscore the importance of having access to chiral precursors like D-norleucine derivatives to construct the unique side chains and stereocenters found in bioactive natural products.
| Bioactive Natural Product | Key Non-Canonical Amino Acid Fragment | Significance |
| Cyclomarin A | (2S,3R)-3,5-dimethyldehydro norleucine | A complex norleucine derivative essential for the peptide's potent biological activity. acs.orgacs.org |
| Cyclomarin A | (2S,4R)-N-methyl hydroxyleucine | Another modified amino acid, highlighting the role of oxidized amino acid precursors in natural product biosynthesis and synthesis. acs.orgacs.org |
Integration into Peptide Chemistry and Peptidomimetic Design
The incorporation of non-canonical amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, potency, and unique structural properties. This compound, as a source for the D-norleucine residue, is a valuable tool in this context.
D-norleucine, derived from its methyl ester, can be incorporated into peptide chains using standard synthetic techniques, most notably Solid Phase Peptide Synthesis (SPPS). igbmc.frcem.com In this process, the amino acid is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group on its amine terminus (Fmoc-D-Nle-OH) to allow for sequential addition to a growing peptide chain on a solid resin support. igbmc.fr
The inclusion of D-amino acids like D-norleucine serves several purposes:
Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability is crucial for the development of peptide-based therapeutics. nih.gov
Structural Diversity: The D-configuration introduces unique conformational constraints, allowing for the design of novel peptide structures and functions. nih.gov
Probing Biological Systems: Incorporating norleucine can help elucidate the roles of similar proteinogenic amino acids, such as leucine (B10760876) and methionine, in protein interactions and function. nih.gov
The stereochemistry of an amino acid residue profoundly influences the secondary structure of a peptide. The incorporation of a D-amino acid like D-norleucine can induce specific structural motifs or disrupt others.
Research on alternating D,L-oligonorleucine peptides has shown that these sequences can form regular helical structures known as β-helices. nih.gov A study on a D,L-alternating decanorleucine peptide revealed a fascinating equilibrium between two distinct conformations: a single-strand β-helix (β⁴.⁴-helix) and a dimeric, double-strand antiparallel β-helix (β⁵.⁶-helix). nih.gov This equilibrium was found to be temperature-dependent, with the dimeric structure being favored at lower temperatures.
| Parameter | Value | Description |
| Major Conformation | Dimeric double β⁵.⁶-helix | An antiparallel, double-stranded helical structure formed by two peptide chains. nih.gov |
| Minor Conformation | Monomeric single β⁴.⁴-helix | A single-stranded helical structure. nih.gov |
| Dissociation Temp (50%) | 319 K (46 °C) | The temperature at which the population of the dimer and monomer are equal, indicating the stability of the dimeric structure. nih.gov |
This ability to promote specific, stable, non-standard secondary structures makes D-norleucine a valuable component in designing peptides with defined three-dimensional shapes for applications in materials science and as therapeutic agents, such as synthetic ion channels. nih.gov Conversely, the introduction of a single D-amino acid into a sequence designed to form a β-sheet can have a disruptive effect, preventing the peptide from self-assembling into larger superstructures. nih.gov This highlights the powerful and context-dependent influence of D-amino acid stereochemistry on peptide conformation.
Development of Chiral Ligands and Organocatalysts from this compound
The chiral scaffold of this compound, derived from the non-proteinogenic amino acid D-norleucine, serves as a valuable starting material for the synthesis of a diverse array of chiral ligands and organocatalysts. The inherent stereochemistry and the presence of versatile functional groups—the amine and the ester—allow for its elaboration into complex molecular architectures designed for asymmetric catalysis. These catalysts are instrumental in transferring chirality to prochiral substrates, enabling the synthesis of enantiomerically enriched compounds.
The development of these chiral auxiliaries from this compound generally involves the modification of its primary amine and/or the carboxylate group. The amino group can be readily transformed into amides, sulfonamides, or Schiff bases, while the ester can be hydrolyzed, reduced, or reacted with various nucleophiles. These modifications lead to the creation of ligands with specific steric and electronic properties, capable of coordinating with metal centers or acting as non-covalent organocatalysts.
Chiral Ligand Synthesis
Chiral ligands derived from amino acids are foundational to asymmetric transition-metal catalysis. This compound can be a precursor to several classes of these ligands, including phosphine (B1218219) ligands and Schiff base ligands.
Phosphine Ligands: The synthesis of chiral phosphine ligands often involves the functionalization of the amino acid backbone. While direct examples utilizing this compound are not extensively documented in readily available literature, the established methodologies for other amino acids provide a clear blueprint. For instance, the amino group can be acylated or reductively aminated, followed by the introduction of a phosphine moiety. These P,N-ligands are particularly effective in a variety of metal-catalyzed reactions.
Schiff Base Ligands: The condensation of the primary amine of this compound with a suitable aldehyde or ketone affords chiral Schiff base ligands. These ligands are particularly prominent in the formation of metal complexes, notably with Ni(II), which are employed in the asymmetric synthesis of other amino acids. mdpi.com The resulting metal complexes can act as chiral nucleophilic glycine equivalents, where the metal template enforces a specific stereochemical outcome in subsequent alkylation or other C-C bond-forming reactions. The general synthetic route involves the reaction of the amino acid ester with a carbonyl compound, often in the presence of a base, to yield the Schiff base ligand which can then be complexed with a metal salt. Research has shown the successful synthesis of various amino acid Schiff base ligands and their metal complexes, which have been characterized by spectroscopic techniques. nih.gov
A key application of such chiral ligands is in the dynamic kinetic resolution of racemic α-amino acids, a powerful method for producing enantiomerically pure amino acids. researchgate.net
Organocatalyst Development
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Amino acids and their derivatives are privileged scaffolds for the design of organocatalysts. This compound can be elaborated into bifunctional organocatalysts that utilize hydrogen bonding, ionic interactions, or covalent catalysis to activate substrates.
Bifunctional Organocatalysts: By incorporating a hydrogen-bond donor moiety, such as a thiourea (B124793) or a squaramide, onto the D-norleucine framework, bifunctional organocatalysts can be synthesized. These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. The synthesis typically involves reacting the amino group of this compound (or its corresponding amine) with an isothiocyanate or a squarate ester.
The following table summarizes the potential types of chiral ligands and organocatalysts that can be derived from this compound and their applications in asymmetric synthesis, based on established chemistry of similar amino acid precursors.
| Ligand/Organocatalyst Type | General Structure/Features | Potential Asymmetric Reactions |
| Chiral Phosphine Ligands | P,N-ligands with a phosphine group and the nitrogen from the amino acid. | Hydrogenation, Allylic Alkylation, Cross-Coupling |
| Chiral Schiff Base Ligands | Imine formation between the amino group and a carbonyl compound; often used as metal complexes (e.g., Ni(II)). | Asymmetric synthesis of α-amino acids, Aldol reactions, Michael additions. |
| Bifunctional Thiourea Organocatalysts | Thiourea group attached to the amino acid backbone. | Michael additions, Aldol reactions, Mannich reactions. |
| Bifunctional Squaramide Organocatalysts | Squaramide moiety linked to the amino acid scaffold. | Conjugate additions, Aldol reactions, Cycloadditions. |
| Peptide-Based Organocatalysts | Incorporation of the D-norleucine residue into a short peptide sequence. | Aldol reactions, Michael additions, Epoxidations. nih.gov |
Detailed research findings on catalysts derived from other amino acids underscore the potential of this compound. For example, organocatalysts based on a chiral 1,2-diamine scaffold have been shown to be highly effective in Michael additions. mdpi.com Similarly, the synergistic use of chiral copper complexes with palladium nanoparticles has been effective in the stereoselective coupling of alkynes with aldimine esters derived from amino acids like norleucine. nih.gov These examples highlight the versatility of the amino acid backbone in creating sophisticated catalytic systems.
The development of organocatalysts from renewable resources like amino acids is a significant area of green chemistry. The decarboxylation of amino acids, catalyzed by carbonyl compounds, presents a route to bio-based amines which can serve as precursors to various chiral catalysts. lookchem.com This approach further emphasizes the potential of this compound as a sustainable building block in asymmetric catalysis.
Advanced Analytical Methodologies for Stereochemical Purity Assessment
Chiral Chromatographic Techniques for Enantiomeric Excess Determination
Chromatographic methods are central to the separation and quantification of enantiomers. By employing a chiral environment, either in the stationary or mobile phase, the transient formation of diastereomeric complexes allows for the differential retention of enantiomers, leading to their separation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a predominant technique for enantiomeric purity assessment due to its versatility, reproducibility, and broad applicability. phenomenex.comnih.gov The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.
For amino acid esters like methyl (2R)-2-aminohexanoate, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective. yakhak.orgmdpi.com These CSPs, including columns like Chiralpak® IA, IB, and IC, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which create the necessary energetic difference for chiral recognition. The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is crucial for optimizing the separation by modulating the retention and selectivity.
Table 1: Illustrative HPLC Conditions for Chiral Separation of Amino Acid Esters on Polysaccharide-Based CSPs Note: This data is representative of separations for similar α-amino acid esters and serves as a guide for method development for this compound.
| Chiral Stationary Phase | Mobile Phase (v/v) | Analyte Example | Separation Factor (α) | Resolution (Rs) |
| Chiralpak IA | 20% 2-propanol/hexane | Leucine (B10760876) Ethyl Ester | >1.2 | >2.0 |
| Chiralpak IB | 20% 2-propanol/hexane | Phenylalanine Methyl Ester | 1.11 | 0.90 |
| Chiralpak IC | 20% 2-propanol/hexane | Valine Methyl Ester | 1.15 | 1.88 |
| Chiralpak IE | 10% 2-propanol/hexane | Leucine Ethyl Ester | 1.35 | 4.10 |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. uni-muenchen.de Since amino acid esters have limited volatility, a derivatization step is typically required prior to GC analysis. wiley.com The primary amino group of this compound can be acylated, for instance, with trifluoroacetic anhydride (TFAA), to produce a more volatile N-trifluoroacetyl derivative.
The separation of these derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase. Amino acid derivative-based CSPs, such as Chirasil-L-Val, which consists of L-valine-tert-butylamide moieties linked to a polysiloxane backbone, are widely used. nih.govnih.gov These phases separate enantiomers primarily through hydrogen bonding interactions. The high efficiency of capillary GC allows for excellent resolution and accurate quantification of even minor enantiomeric impurities. nih.govresearchgate.net
Table 2: Representative GC Conditions for Enantioseparation of Derivatized Amino Acids Note: This data illustrates typical parameters for the GC separation of N-trifluoroacetylated amino acid esters.
| Chiral Stationary Phase | Carrier Gas | Oven Temperature Program | Analyte Example | Elution Order |
| Chirasil-L-Val | Helium | 90°C to 175°C | N-TFA-Alanine Methyl Ester | D then L |
| CHIRALDEX G-TA | Helium | Isothermal at 120°C | N-TFA-Leucine Methyl Ester | D then L |
| Rt-gamma-DEXsa | Hydrogen | 80°C to 180°C | N-TFA-Valine Methyl Ester | D then L |
Capillary Electrophoresis (CE) for Chiral Separation
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their charge-to-size ratio. chromatographytoday.com For the separation of neutral or similarly charged enantiomers, a chiral selector (CS) is added to the background electrolyte (BGE). researchgate.netnih.govnih.gov The differential, non-covalent binding between each enantiomer and the chiral selector results in different apparent electrophoretic mobilities, enabling their separation. chromatographytoday.com
Cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutyl ether-β-cyclodextrin) are the most common chiral selectors used for amino acids and their esters. springernature.comnih.gov The hydrophobic inner cavity and hydrophilic outer surface of CDs allow for inclusion complexation and hydrogen bonding, which are the primary mechanisms for chiral recognition. Other selectors, such as crown ethers and macrocyclic antibiotics, have also been successfully employed. creative-proteomics.comnih.gov CE offers advantages of high separation efficiency, short analysis times, and minimal sample and reagent consumption. creative-proteomics.com
Table 3: Examples of Chiral Selectors in Capillary Electrophoresis for Amino Acid Separation Note: This table provides examples of systems used for the chiral resolution of amino acids, applicable to this compound analysis.
| Chiral Selector (CS) | Background Electrolyte (BGE) | Analyte Example | Separation Principle |
| α-Cyclodextrin (αCD) | Phosphate buffer (pH 2.5) | Tryptophan | Inclusion Complexation |
| (18-crown-6)-tetracarboxylic acid | Formic acid | Phenylalanine | Host-Guest Complexation |
| L-4-hydroxyproline-Cu(II) complex | Ammonium (B1175870) acetate buffer | Beta-Methyl-Amino Acids | Ligand Exchange |
| Heptakis(2,6-di-O-methyl)-β-CD | Phosphate buffer with SDS micelles | Theanine | Micellar Electrokinetic Chromatography |
Spectroscopic Methods for Enantiomeric and Diastereomeric Excess Determination
Spectroscopic techniques provide valuable information about the chiral nature of molecules and can be used to determine enantiomeric purity, often in conjunction with separation methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents or Derivatizing Agents
NMR spectroscopy is a powerful tool for determining enantiomeric excess. semmelweis.hu Since the NMR spectra of enantiomers in an achiral solvent are identical, a chiral auxiliary must be used to induce spectral non-equivalence. researchgate.net
Chiral Solvating Agents (CSAs): These agents form rapid and reversible diastereomeric complexes with the analyte enantiomers through non-covalent interactions. nih.govacs.orgresearchgate.net This association places the corresponding nuclei of the two enantiomers in slightly different magnetic environments, resulting in separate signals (chemical shift non-equivalence, ΔΔδ) in the NMR spectrum. researchgate.net The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio. CSAs derived from natural products like isohexides have proven effective for amino acid derivatives. unipi.itnih.gov
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte enantiomers to form stable diastereomers. researchgate.net Since diastereomers have distinct physical and chemical properties, they produce different NMR spectra, allowing for quantification. A classic example is (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), which can react with the amino group of this compound to form diastereomeric amides. The analysis of the resulting ¹H or ¹⁹F NMR spectra allows for the determination of enantiomeric purity. researchgate.netresearchgate.net
Table 4: Comparison of Chiral Auxiliaries for NMR Spectroscopy
| Method | Agent Type | Interaction | Result | Advantage | Disadvantage |
| Chiral Solvating Agent (CSA) | e.g., Isohexide derivatives | Non-covalent complexation | Diastereomeric Solvates | Sample is not consumed; simple addition to NMR tube | Interactions can be weak, leading to small signal separation |
| Chiral Derivatizing Agent (CDA) | e.g., Mosher's acid | Covalent bond formation | Stable Diastereomers | Often results in large, clear signal separation | Requires chemical reaction and purification; potential for kinetic resolution |
Circular Dichroism (CD) Spectroscopy for Chirality Assignment and Purity Analysis
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. rsc.org A CD spectrum provides information about the absolute configuration and conformation of a molecule in solution. For this compound, the sign of the Cotton effect associated with the n→π* transition of the ester chromophore can be used to confirm its absolute configuration. nih.govresearchgate.net
While CD spectroscopy is not typically used for the primary quantification of enantiomeric excess in a mixture, it serves as an excellent qualitative tool and a powerful detector for HPLC (HPLC-CD). uma.es By coupling a CD detector to an HPLC system separating the enantiomers, one can obtain the full CD spectrum for each peak. This provides unambiguous confirmation of the enantiomeric identity of each eluting peak, as enantiomers will produce mirror-image CD spectra. jascoinc.com This hyphenated technique is invaluable for method validation and the definitive assignment of elution order.
Mass Spectrometry-Based Approaches for Chiral Discrimination
Mass spectrometry (MS) has emerged as a versatile and highly sensitive technique for chiral analysis. When coupled with a chiral selector or a chiral derivatizing agent, MS can effectively differentiate between enantiomers. The fundamental principle involves the formation of diastereomeric complexes between the chiral analyte and a chiral selector, which can then be distinguished based on their mass-to-charge ratios or fragmentation patterns.
Ion/Molecule Reactions and Chiral Recognition in the Gas Phase
Chiral recognition in the gas phase through ion/molecule reactions is a sophisticated method for probing the stereochemistry of molecules like this compound. This technique relies on the formation of non-covalent diastereomeric complexes between the chiral analyte and a chiral reference compound within the mass spectrometer. The stability and fragmentation behavior of these gas-phase complexes can differ significantly between the two enantiomers, allowing for their differentiation.
The process typically involves introducing the chiral analyte and a chosen chiral selector into the ion source of the mass spectrometer, where they form protonated or metal-cationized complexes. The relative stabilities of the diastereomeric complexes, [(R)-analyte + (R)-selector] and [(S)-analyte + (R)-selector], can be evaluated by techniques such as collision-induced dissociation (CID). In CID experiments, the complexes are subjected to collisions with an inert gas, leading to fragmentation. The difference in the dissociation efficiency or the pattern of fragment ions between the two diastereomeric complexes provides the basis for chiral discrimination.
For instance, tripeptides containing L-alanine have been shown to exhibit chiral recognition capabilities for aromatic amino acids in the gas phase. The collision-activated dissociation (CAD) spectra of protonated noncovalent complexes can reveal enantiomer-selective fragmentation pathways. This principle can be extended to this compound by selecting an appropriate chiral reference compound that can form distinct diastereomeric complexes.
Table 1: Key Aspects of Ion/Molecule Reactions for Chiral Recognition
| Feature | Description |
| Principle | Formation and differential stability/fragmentation of gas-phase diastereomeric complexes. |
| Methodology | Introduction of analyte and chiral selector into the mass spectrometer, followed by techniques like Collision-Induced Dissociation (CID). |
| Basis of Discrimination | Differences in dissociation efficiency and fragmentation patterns between diastereomeric complexes. |
| Applicability | Can be applied to a wide range of chiral molecules, including amino acid esters like this compound. |
Electrospray Ionization Mass Spectrometry for Chiral Analysis
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile molecules, including amino acids and their derivatives. In the context of chiral analysis, ESI-MS is often employed in conjunction with a chiral selector to facilitate the formation of diastereomeric complexes in solution prior to their introduction into the mass spectrometer.
The general workflow for ESI-MS based chiral analysis involves mixing the analyte, such as this compound, with a chiral selector in solution. This leads to the formation of diastereomeric complexes. The resulting solution is then introduced into the ESI source, where the complexes are ionized and transferred into the gas phase. The relative abundances of the ions corresponding to the two diastereomeric complexes can be measured, providing a quantitative assessment of the enantiomeric composition.
The choice of chiral selector is critical for achieving effective chiral discrimination. Various types of chiral selectors have been utilized, including macrocyclic antibiotics, cyclodextrins, and metal complexes with chiral ligands. For amino acids, chiral copper(II) complexes have been used for the simultaneous analysis of enantiomeric excess without the need for chromatographic separation. The optimization of ESI-MS conditions, such as cone voltage and desolvation temperature, can further enhance the enantioselectivity, sometimes achieving results comparable to those from chiral high-performance liquid chromatography (HPLC).
Table 2: ESI-MS Parameters for Chiral Analysis of Amino Acids
| Parameter | Typical Range/Value | Influence on Chiral Recognition |
| Chiral Selector Concentration | 1.0 mM | Affects the equilibrium of diastereomeric complex formation. |
| Analyte Concentration | 0.5 mM | Should be optimized relative to the chiral selector concentration. |
| Solvent Composition | e.g., MeOH / H2O = 1 : 1 | Can influence the stability and ionization efficiency of the complexes. |
| Desolvation Temperature | 150 - 350 °C | Affects the desolvation process and can influence complex stability. |
| Cone Voltage | 8 - 15 V | Influences the degree of in-source fragmentation. |
Note: The values in this table are illustrative and based on general ESI-MS methods for amino acid analysis. Specific optimization would be required for this compound.
The precision of determining enantiomeric excess (ee) using ESI-MS can be quite high. Methods like the two-reciprocal method and the three-point method have been developed to achieve accurate ee determination with minimal sample consumption. These methods rely on the linear relationship between the complex intensity fraction and the enantiomeric composition.
Computational and Theoretical Studies on Methyl 2r 2 Aminohexanoate
Density Functional Theory (DFT) Calculations for Conformational Analysis and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties.
Conformational Analysis: The biological activity and chemical reactivity of a flexible molecule like methyl (2R)-2-aminohexanoate are dictated by its three-dimensional structure. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. Using DFT, a potential energy surface can be scanned by systematically rotating the molecule's single bonds. This process identifies low-energy conformers. For instance, a study on Tryptophan methyl-ester (TrpME), another amino acid derivative, utilized the DFT/B3LYP method to identify seven stable conformers, with the most stable form being determined by specific dihedral angles. researchgate.net A similar approach for this compound would involve rotations around the C-C and C-O bonds of its backbone to map out its conformational space and determine the global minimum energy structure.
Spectroscopic Property Prediction: DFT calculations are also a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. researchgate.netnih.gov By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the UV-Visible absorption spectrum. researchgate.net A comparison between experimental and DFT-calculated spectra for a related compound, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, showed good agreement, validating the computational approach. mdpi.com
Below is a table illustrating typical parameters used in DFT calculations for molecules of this type.
| Parameter | Typical Selection | Purpose |
| Functional | B3LYP, M06-2X, PBE0 | Approximates the exchange-correlation energy, a key component of the total electronic energy. |
| Basis Set | 6-31G(d,p), 6-311++G(d,p), def2-TZVPP | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide higher accuracy at a greater computational cost. nih.govfrontiersin.org |
| Solvent Model | SMD, PCM | Accounts for the effect of a solvent on the molecule's properties, which is crucial for comparing with solution-phase experiments. researchgate.net |
Molecular Modeling and Dynamics Simulations for Chiral Recognition Mechanisms
Chiral recognition is fundamental to biological processes, enantioselective catalysis, and chiral separations. Molecular modeling, and particularly molecular dynamics (MD) simulations, can illuminate the non-covalent interactions that govern how a chiral molecule like this compound interacts differently with other chiral entities, such as enzymes or chiral selectors in chromatography. nih.gov
MD simulations model the movement of atoms and molecules over time, allowing for the exploration of binding processes and the stability of intermolecular complexes. nsf.gov By simulating the interaction of both the (R) and (S) enantiomers of a molecule with a chiral selector, researchers can identify the origins of enantioselectivity. Key factors often include stereoselective intermolecular hydrogen bonds, hydrophobic interactions, and shape complementarity. nsf.govresearchgate.net
For example, MD simulations have been used to investigate the binding of various chiral compounds to amino acid-based molecular micelles, which act as chiral selectors in capillary electrophoresis. nsf.gov These studies revealed that enantiomers often bind in different orientations within the micelle's binding pockets, leading to varying interaction energies and, consequently, separation. nsf.gov The enantiomer with the more favorable free energy of association, often stabilized by stronger hydrogen bonding, is the one that is more strongly retained. researchgate.net A similar MD study could be designed to understand how this compound interacts with a chiral stationary phase in HPLC or with the active site of a lipase (B570770) enzyme during enantioselective hydrolysis.
The table below summarizes the key energetic and structural parameters typically analyzed in MD simulations to understand chiral recognition.
| Parameter | Description | Relevance to Chiral Recognition |
| Binding Free Energy | The overall energy change when the analyte binds to the chiral selector. Often calculated using methods like MM/PBSA or umbrella sampling. | A significant difference in binding free energy between two enantiomers indicates effective chiral recognition. nsf.gov |
| Intermolecular Hydrogen Bonds | The number and duration of hydrogen bonds formed between the analyte and the selector. | Stereoselective hydrogen bonds are often a primary driver of chiral discrimination. researchgate.net |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the analyte over the course of the simulation. | Indicates the stability of the analyte's position and conformation within the binding site. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Changes in SASA upon binding can quantify the extent of interaction and the role of hydrophobic effects. researchgate.net |
Quantum Chemical Investigations into Reaction Mechanisms and Transition States
Quantum chemical (QC) methods, such as DFT and higher-level ab initio calculations, are essential for mapping the detailed pathways of chemical reactions. These investigations provide crucial information about intermediates, transition states, and activation energies, which together define the reaction mechanism. researchgate.netrsc.org For this compound, this could involve studying its synthesis, hydrolysis, or enzymatic transformations.
By calculating the energy of the system along a reaction coordinate, a complete energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. rsc.org Combined quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful for studying reactions in large systems, such as enzymes. nih.govnih.gov In a QM/MM simulation, the reacting core of the system is treated with high-accuracy quantum mechanics, while the surrounding environment (e.g., the protein and solvent) is treated with more computationally efficient molecular mechanics. nih.gov
For example, a DFT study on the reaction mechanism of an ω-transaminase detailed the energy profile for the conversion of an amine to a ketone, identifying the rate-determining deprotonation step and characterizing all intermediates and transition states. rsc.org A similar QM/MM study could be applied to model the enantioselective acylation of this compound catalyzed by a lipase, revealing why the enzyme prefers one enantiomer over the other.
| Reaction Step | Description | Calculated Activation Energy (Illustrative) |
| Reactant Complex Formation | Binding of substrates in the active site. | -5 kcal/mol (Binding Energy) |
| Transition State 1 (TS1) | Formation of a tetrahedral intermediate. | 15 kcal/mol |
| Intermediate | Stable tetrahedral intermediate. | 2 kcal/mol |
| Transition State 2 (TS2) | Collapse of the intermediate and product release. | 12 kcal/mol |
| Product Complex | Products within the active site before release. | -8 kcal/mol (Binding Energy) |
This table provides an illustrative example of data obtained from a quantum chemical investigation of a reaction mechanism.
In Silico Approaches for the Design of Enantioselective Catalysts and Ligands
In silico (computational) approaches are increasingly used to accelerate the discovery and optimization of new catalysts and ligands for enantioselective synthesis. researchgate.net Instead of relying solely on experimental screening, computational modeling can predict the effectiveness of a catalyst, guiding synthetic efforts toward the most promising candidates.
The design process often begins with a proposed reaction mechanism. Computational tools are then used to model the interaction between a substrate, such as a precursor to this compound, and a library of potential catalysts or ligands. Docking studies can quickly screen large numbers of candidates to identify those that bind the substrate in a conformation suitable for the desired stereochemical outcome.
For the most promising candidates, more rigorous QM or QM/MM calculations can be performed to model the key enantio-determining transition states. The difference in the activation energies (ΔΔG‡) for the pathways leading to the (R) and (S) products is a direct predictor of the enantiomeric excess (ee) that can be expected. By systematically modifying the catalyst structure in silico and recalculating these energy differences, researchers can rationally design catalysts with improved enantioselectivity. This approach has been implicitly used to understand how dual hydrogen-bond donor catalysts achieve high enantioselectivity in the synthesis of α-allyl amino esters. nih.gov Computational modeling indicated that the catalyst preferentially stabilizes the transition state leading to the major enantiomer through a network of specific non-covalent interactions.
A typical workflow for the in silico design of an enantioselective catalyst is outlined below.
| Step | Computational Method | Objective |
| 1. Hypothesis | Chemical intuition, literature review | Propose a plausible reaction mechanism and a basic catalyst scaffold. |
| 2. Ligand/Catalyst Library Generation | Combinatorial chemistry software | Create a virtual library of candidate structures by modifying the scaffold. |
| 3. High-Throughput Screening | Molecular Docking, Molecular Mechanics | Rapidly assess the binding of each candidate to the substrate's transition state model. |
| 4. Prioritization & Refinement | DFT, QM/MM | For the top candidates, accurately calculate the energies of the enantio-determining transition states to predict enantioselectivity (ee). |
| 5. Experimental Validation | Organic Synthesis and Analysis | Synthesize and test the most promising computationally designed catalysts. |
Future Research Directions and Emerging Paradigms
Innovations in Sustainable and Green Synthetic Methodologies
The future of synthesizing methyl (2R)-2-aminohexanoate is intrinsically linked to the principles of green chemistry. Research is actively moving away from traditional methods that rely on stoichiometric chiral reagents or harsh reaction conditions. The focus is now on developing catalytic and biocatalytic routes that offer higher atom economy, reduced waste, and milder operating parameters.
Key areas of innovation include:
Asymmetric Hydrogenation: Developing novel transition-metal catalysts (e.g., based on Rhodium, Ruthenium, or Iridium) with chiral ligands for the asymmetric hydrogenation of prochiral precursors like α-enamino esters or α-keto esters. The goal is to achieve near-perfect enantioselectivity (>99% ee) under low catalyst loading and mild hydrogen pressure.
Enzymatic Kinetic Resolution: The use of enzymes, particularly lipases, for the kinetic resolution of racemic mixtures of methyl 2-aminohexanoate is a promising green alternative. rsc.org Lipases can selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted (2R)-enantiomer. Future work will focus on enzyme immobilization for enhanced stability and reusability, as well as exploring novel reaction media like ionic liquids or supercritical fluids to improve efficiency. nih.gov
Transaminase-based Asymmetric Synthesis: Whole-cell biocatalysis using engineered transaminases represents a highly attractive route. nih.govresearchgate.net This approach involves the direct amination of a keto-ester precursor, methyl 2-oxohexanoate (B1239944), using an amino donor. Research is directed at discovering and engineering transaminases with high specificity for the substrate, thereby producing this compound directly with high optical purity. nih.gov
| Synthetic Strategy | Key Advantages | Research Focus Area |
| Asymmetric Catalysis | High efficiency, potential for large-scale production. | Development of novel, highly selective chiral ligands and earth-abundant metal catalysts. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, biodegradable catalysts. rsc.org | Enzyme immobilization, non-conventional media, discovery of robust enzymes. |
| Whole-Cell Biocatalysis | Direct asymmetric synthesis, reduces intermediate steps, environmentally benign. nih.gov | Protein engineering of transaminases for improved substrate scope and stability. |
Exploration of Novel Applications in Materials Science and Medicinal Chemistry (from a synthetic perspective)
From a synthetic standpoint, this compound is a valuable chiral building block. Its non-proteinogenic nature—meaning it is not one of the 20 standard amino acids—makes it particularly interesting for creating novel molecules with tailored properties. nih.govwikipedia.org
In Materials Science , the future lies in incorporating this chiral monomer into advanced polymers.
Chiral Polymers: Polymerization of this compound derivatives could lead to the synthesis of novel, biodegradable polyamides or poly(amino ester)s. The specific stereochemistry of the monomer can impart unique properties to the resulting polymer, such as the ability to form helical structures, recognize other chiral molecules, or exhibit specific liquid crystalline phases.
Functional Surfaces: It can be used to modify surfaces, creating chiral stationary phases for chromatography or surfaces that promote specific cell adhesion for biomedical applications. Research in this area will explore controlled polymerization techniques to create well-defined polymer architectures containing the (2R)-2-aminohexanoate moiety. The thermal properties of polymers containing methyl ester side chains, such as certain poly(2-oxazoline)s, are an area of active investigation, suggesting potential for creating thermoresponsive materials. mdpi.com
In Medicinal Chemistry , the compound serves as a scaffold for synthesizing complex, biologically active molecules.
Peptidomimetics: Introducing non-proteinogenic amino acids like L-norleucine into peptide sequences is a key strategy for developing new therapeutics. researchgate.net The hexanoate (B1226103) side chain can alter the peptide's conformation and increase its metabolic stability by making it resistant to degradation by proteases. Future synthetic efforts will focus on efficiently incorporating this compound into peptide chains to create analogues of bioactive peptides with enhanced potency or longer half-lives.
Chiral Ligands and Auxiliaries: The molecule itself can be a precursor for more complex chiral ligands used in asymmetric catalysis or as a chiral auxiliary to control the stereochemistry of reactions. researchgate.netnih.gov Research will aim to develop concise synthetic routes from this compound to new classes of ligands for metal-catalyzed reactions.
Development of Integrated and High-Throughput Stereoselective Analytical Tools
As synthetic methods improve, the demand for rapid and accurate determination of enantiomeric excess (e.e.) becomes critical. Future research is focused on moving beyond traditional chiral High-Performance Liquid Chromatography (HPLC) towards more integrated and high-throughput systems.
Emerging analytical paradigms include:
Fluorescence-Based Assays: These methods rely on the formation of diastereomeric complexes between the chiral analyte (e.g., this compound) and a chiral fluorescent sensor. bath.ac.uk The different enantiomers produce distinct fluorescence signals, allowing for the rapid determination of e.e. in a plate-reader format. nih.govnih.gov This is ideal for screening large numbers of reactions in catalyst discovery or process optimization. dntb.gov.ua
Advanced Chromatographic Methods: While HPLC remains a gold standard, innovations are ongoing. The development of novel chiral stationary phases (CSPs) based on polysaccharide derivatives continues to improve separation efficiency for amino acid esters. nih.govyakhak.org Furthermore, techniques like Micellar Electrokinetic Chromatography (MEKC) are being explored for the chiral separation of amino acid derivatives, offering high resolution and low sample consumption. nih.gov
Integrated Synthesis and Analysis: The ultimate goal is to create systems where synthesis and analysis are coupled. This could involve microfluidic reactors where the reaction output flows directly into a chiral separation channel or a sensor array, providing real-time data on both conversion and enantioselectivity.
| Analytical Technique | Principle | Future Development |
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. yakhak.org | Novel CSPs with broader applicability; Supercritical Fluid Chromatography (SFC) for faster, greener separations. |
| Fluorescence Sensing | Formation of diastereomeric complexes with distinct fluorescence. bath.ac.uk | More sensitive and selective chiral sensors; adaptation for a wider range of functional groups. |
| Micellar Electrokinetic Chromatography (MEKC) | Separation in a capillary using micelles and chiral selectors. nih.gov | Optimization of chiral selectors (e.g., cyclodextrins) and buffer systems for amino acid esters. |
Synergistic Integration of Biocatalysis and Computational Chemistry in Chiral Synthesis
The synergy between biocatalysis and computational chemistry is set to revolutionize the synthesis of chiral compounds like this compound. This integration allows for a more rational and accelerated approach to developing highly efficient enzymatic processes. chiralpedia.com
Computational Enzyme Design: Molecular modeling and docking simulations can predict how a substrate like methyl 2-oxohexanoate fits into the active site of an enzyme, such as a transaminase or a dehydrogenase. rsc.org This information guides protein engineering efforts, where specific amino acids in the enzyme's active site are mutated to improve substrate binding, catalytic activity, and, most importantly, stereoselectivity towards the desired (2R)-amino ester.
Mechanism Elucidation: Quantum mechanics (QM) and molecular dynamics (MD) simulations can elucidate the detailed reaction mechanisms of enzyme-catalyzed transformations. Understanding the transition states of the reaction helps explain the origin of stereoselectivity and provides a roadmap for designing more efficient biocatalysts.
Process Optimization: Computational fluid dynamics can be used to model and optimize bioreactor conditions, ensuring efficient mass transfer and optimal enzyme performance on a larger, industrial scale. This integrated approach reduces the time and experimental effort required for process development.
The future of chiral synthesis is a multidisciplinary endeavor. By combining computational predictions with targeted enzyme engineering, researchers can rapidly develop bespoke biocatalysts for the production of this compound with exceptional purity and yield, paving the way for its broader application in science and industry. rsc.orgchiralpedia.com
Q & A
Basic: What are the standard methods for synthesizing methyl (2R)-2-aminohexanoate with high enantiomeric purity?
This compound is typically synthesized via stereoselective methods such as enzymatic resolution or asymmetric catalysis. For example, chiral auxiliaries or enantioselective transaminases (EC 2.6.1.67) can be employed to ensure the (R)-configuration at the α-carbon . The hydrochloride salt form (e.g., this compound hydrochloride) is often isolated using recrystallization in non-polar solvents to enhance purity . Analytical validation via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (ee) >98% .
Basic: How should researchers handle this compound to ensure safety and stability?
The compound requires strict adherence to GHS safety protocols. Use nitrile gloves, chemical-resistant lab coats, and fume hoods during handling to avoid skin/eye contact . Store under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the ester group. Stability studies indicate degradation <5% over 6 months when stored in amber vials with desiccants .
Advanced: What experimental strategies resolve contradictions in reported enzymatic vs. chemical synthesis yields?
Discrepancies in yield data (e.g., 40–85% for transaminase-mediated synthesis vs. 60–90% for chemical methods) often stem from substrate specificity or reaction conditions. To address this:
- Optimize pH (7.5–9.0) and cofactor (PLP) concentration for enzymatic routes .
- Use kinetic modeling to identify rate-limiting steps in chemical synthesis (e.g., amine protection/deprotection) .
- Validate results with LC-MS to quantify intermediates and byproducts .
Advanced: How can researchers design a protocol to study this compound’s metabolic fate in vitro?
To investigate metabolic pathways (e.g., transamination or ester hydrolysis):
- Incubate the compound with liver microsomes or purified 2-aminohexanoate transaminase (EC 2.6.1.67) under physiological conditions (37°C, pH 7.4) .
- Monitor reaction progress via LC-MS/MS for metabolites like 2-oxohexanoate or hexanoic acid .
- Include control experiments with enzyme inhibitors (e.g., aminooxyacetic acid for transaminases) to confirm specificity .
Basic: Which analytical techniques are most reliable for characterizing this compound?
- Chiral HPLC : Use a Crownpak CR-I column (mobile phase: 0.1% HClO₄ in MeOH/H₂O) to resolve enantiomers .
- NMR : Assign stereochemistry via - and -NMR, focusing on coupling constants (e.g., ) at the α-carbon .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 146.1 (C₇H₁₅NO₂⁺) with <2 ppm error .
Advanced: What are the challenges in scaling up enantioselective synthesis of this compound?
Key challenges include:
- Catalyst Recycling : Immobilize transaminases on silica or magnetic nanoparticles to improve reusability (>10 cycles) .
- Byproduct Inhibition : Remove α-keto acids (e.g., pyruvate) via tandem reactions with lactate dehydrogenase .
- Cost Efficiency : Compare biocatalyst costs (e.g., $50–100/g for engineered transaminases) vs. chemical catalysts (e.g., BINOL-derived ligands) .
Basic: How does the hydrochloride salt form affect the compound’s solubility and reactivity?
The hydrochloride salt (this compound HCl) enhances water solubility (up to 50 mg/mL in H₂O) but reduces stability in basic conditions (pH >8). Reactivity studies show faster nucleophilic acyl substitution compared to the free base due to protonation of the amine group .
Advanced: What computational tools predict this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to transaminase active sites (PDB: 3V0D) .
- MD Simulations : Analyze stability of enzyme-substrate complexes in GROMACS (force field: CHARMM36) .
- QM/MM Calculations : Estimate activation energies for transamination steps at the B3LYP/6-31G* level .
Basic: What are the common impurities in this compound, and how are they quantified?
Typical impurities include:
- Racemic contamination : Detectable via chiral HPLC (limit: <0.5% (S)-enantiomer) .
- Ester hydrolysis products : Monitor hexanoic acid via GC-FID (retention time: 8.2 min) .
- Residual solvents : Quantify methanol (<300 ppm) by headspace GC-MS .
Advanced: How can researchers mitigate racemization during long-term storage?
Racemization (up to 5% over 12 months) is minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
